LIMK1 inhibitor 2

Description

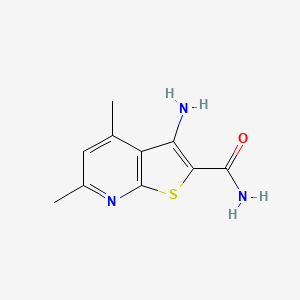

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a fused heterocyclic compound featuring a thienopyridine core substituted with amino, methyl, and carboxamide groups. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive derivatives, particularly as Pim-1 kinase inhibitors and muscarinic acetylcholine receptor (M4) modulators . The compound is synthesized via alkaline hydrolysis of 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (yield: 88%, mp: 260–261°C), with structural confirmation by IR (C=O stretch at 1666 cm⁻¹) and NMR spectroscopy . Its rigid tricyclic structure enables interactions with biological targets, though modifications are often required to optimize pharmacokinetic properties .

Propriétés

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMLKCQDZJOSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346601 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67795-42-0 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Two-Step Cyclization Method

This method involves the interaction of 3-cyano-4,6-dimethyl-1(Н)pyridine-2-thione with an equimolar amount of potassium hydroxide and a chloroacetamide derivative at mild temperatures (20–25 °C), followed by cyclization to form the thieno[2,3-b]pyridine carboxamide core.

- Step 1: Reaction of 3-cyano-4,6-dimethyl-1(Н)pyridine-2-thione with KOH and chloroacetamide.

- Step 2: Cyclization to form the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

This method is well-documented in Russian patent RU2475490C1 and related literature (Kaygorodova et al., 1996).

Amide Formation via Acylation of 3-Amino Derivatives

Starting from 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid derivatives, acylation with acid chlorides in the presence of triethylamine in anhydrous toluene yields various N-acylated products. The reaction typically involves refluxing for 2–4 hours, followed by isolation of the product via filtration and recrystallization.

Representative examples from patent RU2475490C1:

| Example | Starting Amide (g, mol) | Acid Chloride (g, mol) | Triethylamine (g, mol) | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Product Description |

|---|---|---|---|---|---|---|---|---|

| 1 | 1.7 (5.0) | 1.05 (6.0) 2-chlorobenzoyl chloride | 0.5 (5.0) | Anhydrous toluene | 2–2.5 h | 68 | 278–280 | 3-(2-chlorobenzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid 2,4,6-trimethylphenylamide |

| 2 | 1.6 (5.0) | 0.72 (6.0) 3-methylbutyryl chloride | 0.5 (5.0) | Anhydrous toluene | 4 h | 65 | 217–218 | 4,6-dimethyl-3-(3-methylbutyrylamino)thieno[2,3-b]pyridine-2-carboxylic acid 3,4-dimethylphenylamide |

| 3 | 1.6 (5.0) | 0.84 (6.0) benzoyl chloride | 0.5 (5.0) | Anhydrous toluene | 3 h | 70 | 194–196 | 3-benzenamino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid 3,4-dimethylphenylamide |

The products are purified by recrystallization from solvents such as DMF or ethanol.

Hydrazide Formation via Hydrazine Hydrate

A multi-step synthesis involves:

- Treatment of 3-cyano-4,6-dimethyl-2-mercaptopyridine with sodium ethoxide in ethanol.

- Subsequent reaction with hydrazine hydrate (32%) under heating for 2 hours to yield 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide.

Oxidative Cyclization and Functionalization

Recent research shows that noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides can lead to different products depending on solvent conditions, indicating possible pathways for further functionalization or dimerization of the core structure.

- The two-step cyclization method is well-established and provides a reliable route to the core structure.

- N-acylation reactions are efficient and allow for structural diversification at the amide position.

- Hydrazide formation offers a pathway to related derivatives useful in further synthetic elaborations.

- Oxidative methods reveal the compound’s reactivity under mild oxidative conditions, opening avenues for novel derivatives.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yields and purity.

- Purification typically involves recrystallization from solvents like DMF or ethanol to achieve high purity crystalline products.

The preparation of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is primarily accomplished via a two-step cyclization of 3-cyano-4,6-dimethylpyridine precursors or by acylation of 3-amino derivatives. Alternative methods such as hydrazide formation and oxidative functionalization provide additional synthetic versatility. The documented yields and reaction conditions demonstrate the practicality and robustness of these methods for research and potential industrial applications.

Analyse Des Réactions Chimiques

Types de réactions : Le WAY-248134 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Le WAY-248134 peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement employés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Le WAY-248134 a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier l’inhibition de la LIMK1 et ses effets sur les voies chimiques.

Biologie : Aide à comprendre le rôle de la LIMK1 dans les processus cellulaires tels que la migration, la division et la différenciation.

Médecine : Applications thérapeutiques potentielles dans les maladies où la LIMK1 est impliquée, telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la LIMK1

Applications De Recherche Scientifique

WAY-248134 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of LIMK1 and its effects on chemical pathways.

Biology: Helps in understanding the role of LIMK1 in cellular processes such as migration, division, and differentiation.

Medicine: Potential therapeutic applications in diseases where LIMK1 is implicated, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting LIMK1

Mécanisme D'action

Le WAY-248134 exerce ses effets en inhibant spécifiquement la LIMK1. La LIMK1 est impliquée dans la phosphorylation de la cofiline, une protéine qui régule la dynamique des filaments d’actine. En inhibant la LIMK1, le WAY-248134 empêche la phosphorylation de la cofiline, ce qui entraîne des changements dans la dynamique des filaments d’actine. Cette inhibition affecte divers processus cellulaires, notamment la motilité, la division et la morphologie cellulaires .

Composés similaires :

BMS-5 : Un autre inhibiteur de la LIMK1 avec une structure chimique différente.

SR7826 : Un composé qui inhibe à la fois la LIMK1 et la LIMK2.

Thiazovivin : Connu pour son rôle dans la modulation du cytosquelette d’actine, mais avec un mécanisme d’action différent.

Unicité du WAY-248134 : Le WAY-248134 est unique en raison de sa haute spécificité pour la LIMK1, ce qui en fait un outil précieux pour étudier le rôle spécifique de la LIMK1 dans divers processus cellulaires. Sa structure chimique unique permet également des interactions distinctes avec la LIMK1 par rapport à d’autres inhibiteurs .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Brominated Analogues: Bromine at position 5 (e.g., compound in Table 1, Row 1) enhances electrophilicity, facilitating cyclization into pyridothienopyrimidinones for kinase inhibition .

- Tricyclic Replacements: Replacing the carboxamide with pyrido-thienopyrimidine cores (e.g., 8-chloro-9-methyl derivatives) improves M4 receptor potency (low nM) and reduces CYP450 liability .

- Carboxamide Substitutions: N-substitution with isoxazole or piperidino groups (Rows 2, 4) increases polarity and bioavailability, as evidenced by lower melting points and improved solubility .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Key Observations:

- CYP450 Inhibition : Tricyclic analogues (Table 2, Row 2) show reduced CYP450 interactions compared to the parent carboxamide, critical for drug safety .

- Polar Surface Area (PSA) : N-Aryl substitutions (e.g., 4-fluorophenyl in Row 4) lower PSA, enhancing membrane permeability .

- FOXM1 Inhibition : Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit improved FOXM1 binding, as shown in molecular docking studies .

Activité Biologique

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 67795-42-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and research findings, highlighting its role as an inhibitor of specific kinases and its cytotoxic effects on various cancer cell lines.

- Molecular Formula : C10H11N3OS

- Molecular Weight : 221.28 g/mol

- Structure : The compound features a thieno-pyridine core which is crucial for its biological activity.

Synthesis

The synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 2-bromoacetamide with 3-cyano-4,6-dimethyl-2-mercaptopyridine. This method has been optimized to yield high purity and yield of the target compound .

Inhibition of Pim Kinases

Recent studies have highlighted the compound's role as an inhibitor of the Provirus Integration in Moloney virus (Pim) kinases, particularly Pim-1. Pim kinases are serine/threonine kinases implicated in various cancers due to their roles in cell cycle regulation and apoptosis.

- IC50 Values : The compound exhibited significant inhibitory activity against Pim-1 with an IC50 value in the low micromolar range (1.18 μM), indicating potent activity compared to other derivatives .

Cytotoxicity Studies

The cytotoxic effects of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide were evaluated on several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results demonstrated that:

- MCF7 Cell Line : The compound showed a notable reduction in cell viability.

- HCT116 Cell Line : Similar trends were observed with significant cytotoxic effects.

- PC3 Cell Line : The compound also displayed cytotoxicity, albeit at different concentrations.

These findings suggest that the compound could serve as a promising lead for further development in cancer therapeutics .

Case Studies

- Pim Kinase Inhibition : A study focused on the design of pyridothienopyrimidinone derivatives demonstrated that modifications to the thieno[2,3-b]pyridine scaffold could enhance Pim kinase inhibition. The structure-activity relationship (SAR) studies indicated that rigidifying the structure significantly improved inhibitory potency .

- Cytotoxicity Assessment : In another investigation, various derivatives of thieno[2,3-b]pyridine were tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with similar structural motifs to 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exhibited enhanced anti-proliferative activity .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions and purification methods for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions using precursors like 4-aryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles. Key steps involve:

- Reacting with 2-chloroacetamide derivatives in DMF or ethanol under basic conditions (10% aqueous KOH) at 100°C for 1–5 hours .

- Purification via column chromatography (e.g., petroleum ether/ethyl acetate or toluene/ethyl acetate gradients) or recrystallization from ethanol, yielding 37–87% depending on substituents and reaction optimization .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : A combination of techniques is employed:

- IR spectroscopy : Identifies functional groups (e.g., NH at 3296–3480 cm⁻¹, C≡N at 2215 cm⁻¹, C=O at 1731 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm) and carbon frameworks .

- HPLC : Validates purity (>98%) with retention times and peak area analysis .

- Melting point : Confirms thermal stability (e.g., 255–256°C) .

Q. How do substituent variations at the 4-aryl position influence the synthesis efficiency of thieno[2,3-b]pyridine derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance cyclization efficiency due to increased electrophilicity at the reaction center, while bulky substituents (e.g., 3-methylphenyl) may reduce yields by steric hindrance. For example, 4-(3-chlorophenyl) derivatives achieve 47% yield versus 36% for 4-phenyl analogs under similar conditions .

Advanced Research Questions

Q. What structural features of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide correlate with its antiplasmodial activity in SAR studies?

- Methodological Answer : Key SAR findings include:

- 4-Aryl substituents : 3-Chlorophenyl groups enhance activity against Plasmodium falciparum (IC₅₀: 0.8 µM) compared to 4-fluorophenyl (IC₅₀: 1.2 µM), likely due to improved hydrophobic interactions .

- Carboxamide moiety : N-(4-chlorophenyl) improves solubility and target binding versus methyl groups .

- Cyanogroup (C≡N) : Stabilizes the thienopyridine core, critical for maintaining planar geometry and π-π stacking in biological targets .

Q. How can discrepancies in reaction yields be systematically analyzed when modifying synthetic protocols (e.g., solvent, temperature, base)?

- Methodological Answer : Contradictions arise from variables like:

- Solvent polarity : DMF improves solubility of intermediates over ethanol, reducing side reactions .

- Base strength : Aqueous KOH (10%) outperforms weaker bases in deprotonation, accelerating cyclization .

- Temperature : Reactions at 100°C achieve higher yields (87%) than room temperature (37%) due to faster kinetics .

- Statistical tools (e.g., Design of Experiments) can model interactions between variables to identify optimal conditions.

Q. What advanced spectroscopic methods resolve ambiguities in assigning NMR signals for closely related thieno[2,3-b]pyridine analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- NOESY : Differentiates regioisomers by spatial proximity of substituents (e.g., methyl groups at C4 vs. C6) .

- Dynamic NMR : Detects rotational barriers in carboxamide groups, confirming restricted rotation in solid state .

Q. What strategies ensure batch-to-batch consistency in purity when scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitors reaction progress in real-time via inline IR or HPLC .

- Crystallization optimization : Ethanol recrystallization removes polar impurities more effectively than column chromatography .

- Quality control : Strict adherence to HPLC retention time (±0.1 min) and mass spec (HRMS) validation ensures molecular integrity .

Q. How does X-ray crystallography elucidate the solid-state conformation and hydrogen-bonding networks of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Planar thienopyridine core : Facilitates π-stacking with biological targets .

- Intermolecular H-bonds : Carboxamide NH groups form bonds with carbonyl oxygen (2.8–3.0 Å), stabilizing crystal packing .

- Torsional angles : Methyl groups at C4 and C6 adopt specific dihedral angles (e.g., 5–10°), influencing solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.